molecular formula C10H13N3O2 B2835888 2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide CAS No. 120445-96-7

2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide

Cat. No.: B2835888
CAS No.: 120445-96-7
M. Wt: 207.233
InChI Key: BMZNDZUKBXFFPO-KPKJPENVSA-N
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Description

2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide is an organic compound with the molecular formula C10H13N3O2. It is a hydrazine derivative that features a methoxyphenyl group and an ethylidene linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide typically involves the condensation reaction between 3-methoxyacetophenone and semicarbazide hydrochloride. The reaction is carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide involves its interaction with biological targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1-(4-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide
  • 2-[(E)-1-(2-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide
  • 2-[(E)-1-(3-ethoxyphenyl)ethylidene]-1-hydrazinecarboxamide

Uniqueness

2-[(E)-1-(3-methoxyphenyl)ethylidene]-1-hydrazinecarboxamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the methoxy group at the 3-position can affect its electronic properties and interactions with biological targets .

Properties

IUPAC Name

[(E)-1-(3-methoxyphenyl)ethylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7(12-13-10(11)14)8-4-3-5-9(6-8)15-2/h3-6H,1-2H3,(H3,11,13,14)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZNDZUKBXFFPO-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)N)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)N)/C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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